N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name of the compound is derived through systematic analysis of its core scaffold and substituents. The parent structure is thieno[3,2-d]pyrimidin-4-one, a bicyclic system comprising a thiophene ring fused to a pyrimidinone moiety. At position 3 of this scaffold, a 4-fluorophenyl group is attached via a single bond. The sulfur atom at position 2 forms a thioether linkage with the acetamide side chain. The acetamide’s nitrogen is further substituted by a 5-(ethylthio)-1,3,4-thiadiazol-2-yl group.
The full IUPAC designation follows:
N-(5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl)-2-({3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide .
Molecular Formula : C₂₁H₁₉FN₆O₂S₄
Molecular Weight : 538.6 g/mol (calculated from atomic composition) .
Key structural features include:
- Thieno[3,2-d]pyrimidin-4-one core : A planar bicyclic system contributing to π-π stacking interactions.
- 4-Fluorophenyl substituent : Introduces electronegativity and influences electronic distribution.
- Thioether linkages : At positions 2 (core) and 5 (thiadiazole), enhancing metabolic stability.
- Tetrahydro modification : Partial saturation at positions 6 and 7 reduces ring strain .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2S4/c1-2-27-18-23-22-16(30-18)21-13(25)9-29-17-20-12-7-8-28-14(12)15(26)24(17)11-5-3-10(19)4-6-11/h3-6H,2,7-9H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLODKBFWCXCLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, making them significant in pharmaceutical research. This article provides an overview of the biological activity associated with this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 468.6 g/mol. The compound features a thiadiazole ring that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 468.6 g/mol |
| IUPAC Name | N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Thiadiazole derivatives have shown potential in inhibiting enzymes involved in critical biological processes such as cell division and inflammation. For instance:
- Anticancer Activity : Thiadiazole compounds have demonstrated effectiveness in inhibiting cancer cell proliferation by targeting specific kinases and other regulatory proteins involved in the cell cycle .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. Studies have indicated that it can inhibit the growth of bacteria such as Xanthomonas oryzae and Fusarium graminearum .
- Anti-inflammatory Effects : Research suggests that thiadiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiadiazole derivatives similar to this compound:
- Antitumor Activity : A study highlighted the synthesis of various thiadiazole derivatives that exhibited significant cytotoxicity against human cancer cell lines. For example, compounds with similar structures were found to have IC50 values lower than conventional chemotherapeutics .
- Antimicrobial Efficacy : In vitro tests revealed that certain thiadiazole derivatives demonstrated considerable antibacterial effects at concentrations as low as 100 μg/mL against Xanthomonas oryzae with inhibition rates reaching up to 56% .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiadiazole compounds indicated that modifications at specific positions on the thiadiazole ring could enhance biological activity significantly .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide demonstrate efficacy against various bacterial strains. In vitro bioassays have reported notable inhibition rates against pathogens such as Xanthomonas oryzae and Fusarium graminearum, indicating the compound's potential as an antimicrobial agent .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Thiadiazole derivatives have shown promise in inhibiting cancer cell proliferation in various studies. For example, compounds with similar structural features have been evaluated for their effects on breast cancer and prostate cancer cell lines. The results indicated significant cytotoxic effects, suggesting that this compound may serve as a lead compound for developing new anticancer therapies .
Anti-inflammatory Properties
In addition to its antimicrobial and antitumor activities, this compound has been associated with anti-inflammatory effects. Research has highlighted the anti-inflammatory potential of thiadiazole derivatives in comparison to standard drugs. Compounds with similar structures have been shown to reduce inflammation markers in various models .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that require careful optimization of conditions such as temperature and solvent choice. Characterization is typically performed using advanced techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized product .
Synthesis Route Overview
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Thiadiazole formation | Varies by substrate | High |
| 2 | Functional group modification | Controlled temperature | Moderate |
| 3 | Final coupling reaction | Solvent-dependent | High |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Thiadiazole Ring Modifications
*Calculated based on molecular formula.
- Ethylthio vs. Methylthio/Isopropyl : The ethylthio group in the target compound balances lipophilicity and steric bulk, optimizing membrane permeability compared to smaller (methyl) or bulkier (isopropyl) groups .
- 4-Fluorophenyl vs. Phenyl/Methylphenyl: Fluorine’s electron-withdrawing nature may improve binding affinity to hydrophobic enzyme pockets via C–F⋯π interactions, unlike non-fluorinated analogs .
Pyrimidine Scaffold Variations
- Tetrahydrothieno[3,2-d]pyrimidine vs.
- 4-Oxo Group : Common in analogs (e.g., ), this moiety is critical for hydrogen bonding with kinase active sites .
Bioactivity Inferences
While direct bioactivity data for the target compound is unavailable, structural analogs provide insights:
- Fluorine substitution could enhance selectivity .
- Antibacterial/Anticancer Activity : Thioacetamide-linked compounds (e.g., ) show antiproliferative effects, suggesting the target’s thioether bridges may confer similar properties .
- Enzyme Binding: The 4-oxo group in tetrahydrothienopyrimidine analogs () facilitates hydrogen bonding, a critical feature for acetylcholinesterase inhibition .
Physicochemical Properties
| Property | Target Compound | Compound 266 () | ZINC2459465 () |
|---|---|---|---|
| LogP (estimated) | ~3.2 | ~3.0 | ~2.8 |
| Solubility | Moderate | Moderate | Higher (due to methyl) |
| Metabolic Stability | High (fluorine) | Moderate | Low |
- The ethylthio and fluorine substituents in the target compound synergistically improve metabolic stability and membrane penetration compared to analogs .
Q & A
Q. What are the key structural features and functional groups in this compound, and how do they influence reactivity?
The compound contains a thiadiazole core (1,3,4-thiadiazol-2-yl) with an ethylthio substituent and a thieno[3,2-d]pyrimidin-4-one scaffold linked via a thioacetamide bridge. The 4-fluorophenyl group on the pyrimidinone enhances lipophilicity and potential π-π interactions. The thioether and thioacetamide moieties are critical for nucleophilic substitution and redox activity, while the fluorinated aromatic ring may influence binding to biological targets like kinases or enzymes .
Q. What synthetic methodologies are recommended for preparing this compound?
A multi-step approach is typical:
- Step 1 : Synthesize the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thiophene-carboxamides with urea derivatives under acidic conditions.
- Step 2 : Introduce the 4-fluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.
- Step 3 : Functionalize the thiadiazole ring with ethylthio groups using alkylation reagents (e.g., ethyl iodide) in the presence of a base (K₂CO₃) .
- Step 4 : Couple the two fragments via a thioacetamide linkage using a thiophilic base (e.g., NaH) in anhydrous acetone or DMF .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and substituent positions.
- HRMS for molecular weight validation.
- HPLC-PDA to assess purity (>95% recommended for biological assays).
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
Use Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:
Q. What strategies are effective for resolving contradictions in biological activity data?
- Dose-response profiling : Test compound across a wider concentration range (e.g., 0.1–100 µM).
- Assay validation : Use orthogonal methods (e.g., enzymatic inhibition vs. cell viability assays).
- Metabolic stability testing : Rule out false negatives due to rapid degradation in vitro .
Q. How can computational modeling guide the study of structure-activity relationships (SAR)?
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinases or cytochrome P450 enzymes.
- Use QSAR models to correlate electronic properties (e.g., Hammett σ values of substituents) with activity. For example, the 4-fluorophenyl group’s electronegativity may enhance binding affinity to hydrophobic pockets .
Q. What are common pitfalls in scaling up synthesis from milligram to gram quantities?
- Solvent selection : Replace low-boiling-point solvents (e.g., acetone) with DMF or THF for safer large-scale reactions.
- Purification challenges : Switch from column chromatography to recrystallization or fractional distillation.
- Exothermic reactions : Use jacketed reactors with temperature control to prevent thermal runaway .
Q. How can stability studies be designed to assess compound degradation under storage?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- HPLC monitoring : Track degradation products over 4–12 weeks.
- Stabilizers : Test antioxidants (e.g., BHT) or lyophilization for long-term storage .
Methodological Resources
- Spectral Libraries : Compare NMR shifts with PubChem data for analogous thiadiazole-thienopyrimidinone hybrids .
- Synthetic Protocols : Refer to Safonov et al. (2020) for N-substituted acetamide coupling strategies .
- Biological Assays : Adapt antimicrobial protocols from Virupakshi Prabhakar et al. (2017) for MIC determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
